molecular formula C20H20N4O3S B2669652 N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide CAS No. 904823-44-5

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide

Cat. No.: B2669652
CAS No.: 904823-44-5
M. Wt: 396.47
InChI Key: HFXFUZXUQUFIAB-UHFFFAOYSA-N
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Description

N-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted at position 6 with a morpholine moiety and linked to a phenyl group at position 2. Sulfonamides are widely explored for their enzyme-inhibitory properties (e.g., carbonic anhydrase, kinases) due to their ability to mimic carboxylic acid groups and engage in hydrogen bonding .

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,18-7-2-1-3-8-18)23-17-6-4-5-16(15-17)19-9-10-20(22-21-19)24-11-13-27-14-12-24/h1-10,15,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXFUZXUQUFIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-(morpholin-4-yl)pyridazin-3-amine, which is then reacted with 3-bromophenylbenzenesulfonamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it has been studied for its potential to inhibit SIRT2, a sirtuin involved in various cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) share the benzenesulfonamide scaffold but differ in substituent patterns, heterocyclic cores, and appended functional groups:

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide Pyridazine Morpholine (position 6), benzenesulfonamide (position 3-phenyl) ~427.46* Pyridazine-morpholine synergy, planar sulfonamide
N-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide Pyridazine Trifluoromethyl (position 3), morpholine (position 6) 464.46 Increased lipophilicity (CF₃), para-substitution
4-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide Pyridazine Fluoro (position 4), trifluoromethyl (position 3) 482.45 Electron-withdrawing groups enhance metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolopyrimidine Chromenone, fluoro substituents, isopropylsulfonamide 616.9 Bulky chromenone group, dual fluorination

*Calculated based on formula C₂₁H₂₀N₄O₃S.

Key Observations :

  • Pyridazine vs. Pyrazolopyrimidine Cores : Pyridazine-based analogs (e.g., compounds in Table 1) exhibit planar structures conducive to π-π stacking in enzyme active sites, whereas pyrazolopyrimidine derivatives (e.g., Example 57 in ) introduce bulkier substituents that may affect binding kinetics.
  • Morpholine Substitution: Morpholine at pyridazine position 6 enhances solubility via its hydrophilic oxygen atom, a feature absent in analogs like the chromenone-containing compound .
  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and fluoro substituents (e.g., in ) improve metabolic stability and membrane permeability compared to non-halogenated benzenesulfonamides.

Pharmacological and Physicochemical Properties

Limited direct biological data are available for N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide. However, inferences can be drawn from analogs:

  • Cytotoxicity : Compounds with trifluoromethyl groups (e.g., ) show enhanced cytotoxicity in assays like the sulforhodamine B (SRB) test, which quantifies cellular protein content as a proxy for cell viability .
  • Melting Points: Morpholine-containing sulfonamides (e.g., Table 1) typically exhibit melting points >200°C, reflecting high crystallinity, whereas chromenone derivatives (e.g., ) melt at 211–214°C due to extended conjugation.

Biological Activity

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyridazine moiety, and a morpholine ring, which contribute to its pharmacological properties. The molecular formula is C22H23N4O3SC_{22}H_{23}N_4O_3S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms essential for its biological interactions.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown cytotoxic effects with an IC50 value of approximately 4.51 µM against leukemia cells and 3.99 µM against breast cancer cells under hypoxic conditions .

The compound's mechanism involves the inhibition of specific enzymes linked to cell proliferation pathways. Studies have suggested that the morpholine and pyridazine components enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. Molecular docking studies have provided insights into how structural modifications can improve or reduce biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzene-1-carboximidateContains piperidine instead of morpholineAntitumor propertiesDifferent nitrogen-containing ring
2-{(4-chloro)phenyl}-N-(morpholin-4-yl)acetamideLacks sulfonamide groupAnalgesic effectsSimpler structure
4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamideSimilar sulfonamide presenceAntibacterial activityDifferent substitution pattern on benzene

This table illustrates how the presence of the morpholine moiety in this compound may influence its pharmacokinetic properties and biological interactions compared to other compounds.

Case Studies

  • Anticancer Activity : A study conducted on the compound's anticancer effects revealed that it induces apoptosis in MDA-MB-468 breast cancer cells by increasing levels of cleaved caspases 3 and 9, indicating a potential pathway for therapeutic intervention in cancer treatment .
  • Enzyme Inhibition : Further investigations have shown that derivatives of this compound can inhibit various enzymes involved in tumor growth, suggesting its role as a lead compound for developing new anticancer drugs.

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